5-Cyclopropyl-1-((tetrahydrofuran-2-yl)methyl)-1h-1,2,3-triazole-4-carboxylic acid
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Overview
Description
5-Cyclopropyl-1-((tetrahydrofuran-2-yl)methyl)-1h-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry due to their stability and bioisosteric properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-1-((tetrahydrofuran-2-yl)methyl)-1h-1,2,3-triazole-4-carboxylic acid can be achieved through a cycloaddition reaction. One common method involves the Huisgen 1,3-dipolar cycloaddition of azides with alkynes, which is catalyzed by copper(I) salts. This reaction is known for its regioselectivity and efficiency .
Industrial Production Methods
Industrial production of this compound typically involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and to minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyl-1-((tetrahydrofuran-2-yl)methyl)-1h-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the triazole ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
5-Cyclopropyl-1-((tetrahydrofuran-2-yl)methyl)-1h-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-1-((tetrahydrofuran-2-yl)methyl)-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Disubstituted 1,2,3-triazoles
- 1,5-Disubstituted 1,2,3-triazoles
- 1,2,4-Triazoles
Uniqueness
5-Cyclopropyl-1-((tetrahydrofuran-2-yl)methyl)-1h-1,2,3-triazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its cyclopropyl and tetrahydrofuran-2-yl groups contribute to its stability and reactivity, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C11H15N3O3 |
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Molecular Weight |
237.25 g/mol |
IUPAC Name |
5-cyclopropyl-1-(oxolan-2-ylmethyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C11H15N3O3/c15-11(16)9-10(7-3-4-7)14(13-12-9)6-8-2-1-5-17-8/h7-8H,1-6H2,(H,15,16) |
InChI Key |
GFZOMJCQKGFNTR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN2C(=C(N=N2)C(=O)O)C3CC3 |
Origin of Product |
United States |
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